molecular formula C25H23ClN4O3S B14952820 5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one

5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one

Cat. No.: B14952820
M. Wt: 495.0 g/mol
InChI Key: XIJUNEBEUKISNY-JCMHNJIXSA-N
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Description

5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a thiazole ring, a pyrazole ring, and a morpholine ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, ethoxy groups, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins, nucleic acids, or other biomolecules.

Medicine

In medicine, the compound might be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in areas like cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would need to be elucidated through detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-{(Z)-1-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one
  • 5-{(Z)-1-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one

Uniqueness

The uniqueness of 5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a compound of interest for various applications.

Properties

Molecular Formula

C25H23ClN4O3S

Molecular Weight

495.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C25H23ClN4O3S/c1-2-33-21-9-8-17(14-20(21)26)23-18(16-30(28-23)19-6-4-3-5-7-19)15-22-24(31)27-25(34-22)29-10-12-32-13-11-29/h3-9,14-16H,2,10-13H2,1H3/b22-15-

InChI Key

XIJUNEBEUKISNY-JCMHNJIXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)Cl

Origin of Product

United States

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